

Brequinar Technical Support Center: Dose Adjustment Based on Dihydroorotate (DHO) Levels

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Compound of Interest

Compound Name: *Brequinar*

Cat. No.: *B15605045*

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on adjusting **Brequinar** dosage based on the pharmacodynamic marker, dihydroorotate (DHO). The information is intended for preclinical and clinical researchers to aid in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Brequinar** and its relationship with dihydroorotate (DHO)?

A1: **Brequinar** is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, responsible for the oxidation of dihydroorotate (DHO) to orotate.[2][3] By inhibiting DHODH, **Brequinar** leads to an accumulation of DHO and a depletion of downstream pyrimidines, which are essential for DNA and RNA synthesis. This ultimately inhibits the proliferation of rapidly dividing cells, such as cancer cells.[4]

Q2: Why should **Brequinar** dosage be adjusted based on DHO levels?

A2: Monitoring plasma DHO levels serves as a direct pharmacodynamic biomarker of **Brequinar**'s effect on its target, DHODH. Adjusting the dose of **Brequinar** based on DHO levels, in conjunction with safety and pharmacokinetic data, allows for individualized therapy.

This approach aims to optimize target engagement while managing potential toxicities. A clinical trial for acute myeloid leukemia (AML) (NCT03760666) utilized this strategy, where **Brequinar** doses were escalated or decreased based on safety, pharmacokinetics, and DHO levels.[\[5\]](#)

Q3: What is the typical starting dose of **Brequinar** in clinical studies using DHO monitoring?

A3: In the NCT03760666 clinical trial, starting doses of **Brequinar** ranged from 200 mg/m² to 500 mg/m², administered orally either once or twice weekly.[\[5\]](#) The specific starting dose can vary based on the patient population and treatment regimen.

Q4: What are the dose-limiting toxicities of **Brequinar**?

A4: Early clinical trials identified thrombocytopenia (low platelet count) and severe desquamative maculopapular dermatitis (skin rash) as dose-limiting toxicities.[\[1\]](#) Myelosuppression has also been a noted side effect.[\[6\]](#)

Q5: How is DHO measured in patient samples?

A5: Plasma DHO levels are typically measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[1\]](#) This technique offers high sensitivity and specificity for quantifying DHO in biological matrices.

Troubleshooting Guide

Issue	Possible Causes	Recommended Actions
Unexpectedly Low DHO Levels	- Inadequate Brequinar dose or exposure.- Poor drug absorption.- Rapid drug metabolism.- Non-compliance with treatment.	- Confirm patient compliance.- Evaluate Brequinar pharmacokinetics (plasma concentration).- Consider a dose escalation, guided by safety and tolerability data.
Excessively High DHO Levels	- Brequinar dose is too high.- Impaired drug clearance.- Genetic variations in drug metabolism enzymes.	- Monitor for signs of toxicity (e.g., myelosuppression, skin rash).- Consider a dose reduction or temporary discontinuation of Brequinar.- Evaluate patient's renal and hepatic function.
Significant Inter-patient Variability in DHO Levels at the Same Dose	- Differences in individual pharmacokinetics (absorption, distribution, metabolism, and excretion).- Variations in baseline DHODH activity.	- Individualize dose adjustments based on each patient's DHO levels and clinical status.- Do not assume a "one-size-fits-all" dose.
DHO levels plateau despite dose escalation	- Saturation of DHODH inhibition.	- Further dose increases may not lead to greater target engagement and could increase the risk of off-target toxicities.- Consider the current DHO level as the maximum achievable pharmacodynamic effect.

Quantitative Data Summary

Table 1: **Brequinar** Dose and DHO Monitoring in a Phase 1b/2a Clinical Trial (NCT03760666)

Parameter	Details
Indication	Relapsed/Refractory Acute Myeloid Leukemia (AML)
Starting Dose Range	200 mg/m ² to 500 mg/m ² (oral)
Dosing Regimen	Once or twice weekly
Dose Adjustment Criteria	Safety, Brequinar Pharmacokinetics (PK), and Dihydroorotate (DHO) levels
Dose Modification	Escalated or decreased based on the above criteria

Note: Specific DHO target ranges for dose adjustment are not publicly available and are likely protocol-specific.

Table 2: Analytical Parameters for Plasma DHO Quantification by LC-MS/MS

Parameter	Value
Analytical Method	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linear Analytical Range	3.00 - 3,000 ng/mL
Matrix	K2EDTA human plasma
Internal Standard	Stable isotope-labeled DHO
Sample Preparation	Protein precipitation

This data is based on a validated assay and provides a reference for researchers developing their own DHO quantification methods.[\[1\]](#)

Experimental Protocols

Protocol: Quantification of Dihydroorotate (DHO) in Human Plasma using LC-MS/MS

This protocol is a summary of a validated method for the quantification of DHO in human plasma.^[1]

1. Sample Collection and Handling:

- Collect whole blood in tubes containing K2EDTA as an anticoagulant.
- Centrifuge the blood sample to separate the plasma.
- Store plasma samples at -20°C or -70°C until analysis. DHO has been shown to be stable in human plasma for at least 579 days at -20°C and 334 days at -70°C.

2. Sample Preparation (Protein Precipitation):

- Spike plasma samples with a known concentration of a stable isotope-labeled DHO internal standard.
- Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

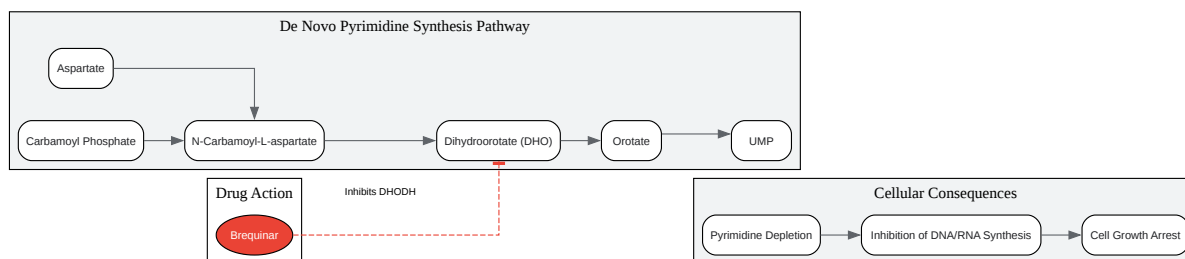
- Liquid Chromatography (LC):
 - Use a suitable C18 reverse-phase column.
 - Employ a gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., methanol or acetonitrile).
- Tandem Mass Spectrometry (MS/MS):
 - Use a triple quadrupole mass spectrometer operating in negative ion mode.

- Monitor the specific mass-to-charge ratio (m/z) transitions for DHO and its stable isotope-labeled internal standard.

4. Calibration and Quantification:

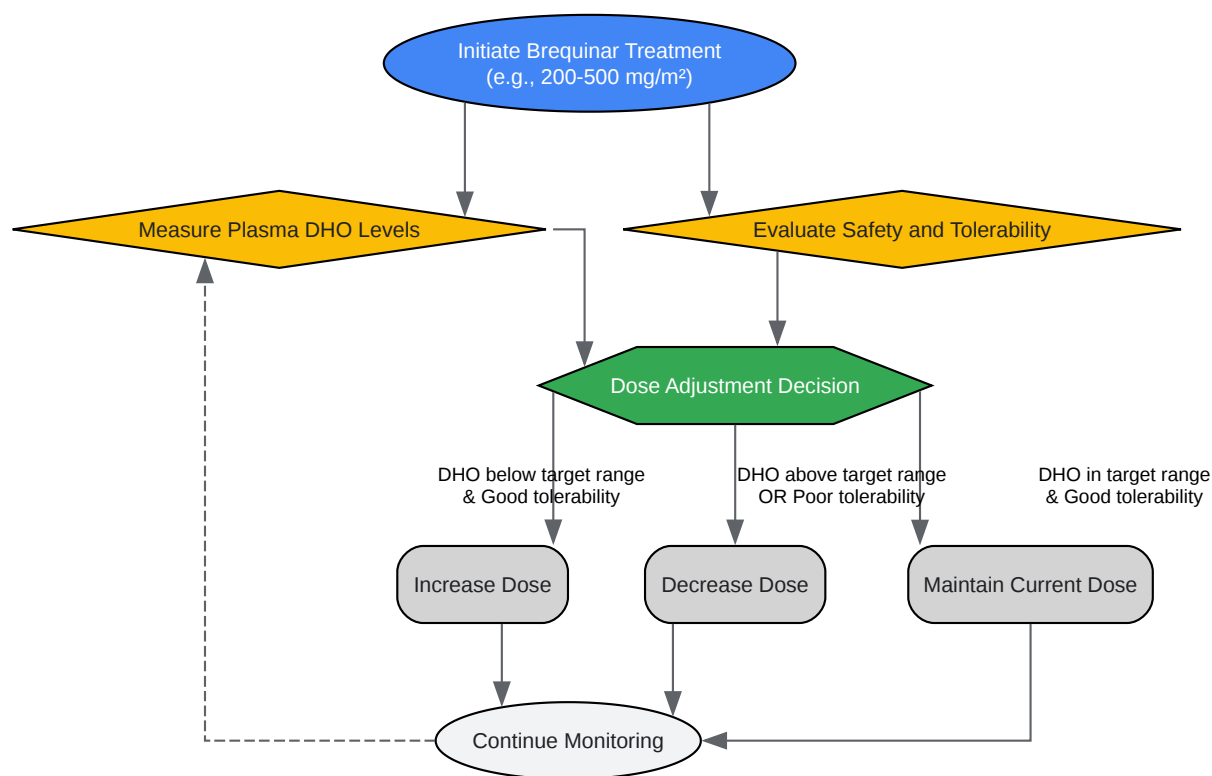
- Due to the presence of endogenous DHO in human plasma, a surrogate matrix approach using a solution of bovine serum albumin (BSA) is recommended for the preparation of calibration standards and quality control samples.
- Construct a calibration curve by plotting the peak area ratio of DHO to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of DHO in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations



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Caption: **Brequinar's** mechanism of action in the de novo pyrimidine synthesis pathway.



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Caption: A logical workflow for **Brequinar** dose adjustment based on DHO levels.

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